4',5'-Dimethylfluorescein
Description
Evolution and Significance of Fluorescein (B123965) Derivatives in Academic Research
Fluorescein, first synthesized in the 19th century, has become a cornerstone in scientific research due to its high fluorescence. instras.com Its derivatives have been instrumental as fluorescent tags for biological molecules like proteins and DNA. instras.com The development of fluorescein derivatives has been driven by the need for probes with finely tunable fluorescence properties for various biological applications. instras.comresearchgate.net
Initially, the carboxylic group of fluorescein was considered essential for its fluorescent properties. instras.comresearchgate.net However, research has shown that this group can be replaced with other substituents, leading to the development of new fluorescein derivatives with novel characteristics. instras.com This has opened up new avenues for the rational design of fluorescent probes based on photochemical principles. instras.comresearchgate.net The modification of the fluorescein structure has allowed for the creation of probes for a wide range of biological molecules and processes, including the detection of enzymes like β-galactosidase. instras.com
The evolution of fluorescein derivatives continues, with recent studies focusing on enhancing their properties for applications such as theranostics, where a single molecule can be used for both diagnosis and therapy. tavernarakislab.gr By functionalizing fluorescein, researchers have been able to improve its fluorescence and adapt it for use in multicomponent reactions to synthesize diverse scaffolds with potential therapeutic applications. tavernarakislab.gr
Contextualizing 4',5'-Dimethylfluorescein within the Xanthene Dye Family
This compound belongs to the xanthene dye family, a class of compounds characterized by a xanthene core structure. wikipedia.orghmdb.ca Xanthene dyes are known for their strong fluorescence, with colors ranging from yellow to pink to bluish-red. wikipedia.org This family includes well-known dyes such as fluorescein, eosin, and rhodamines. wikipedia.orgtcichemicals.com
The key characteristics of xanthene dyes include:
High Molar Absorption Coefficients: They absorb light very efficiently. researchgate.net
High Quantum Yields: They are very effective at converting absorbed light into emitted fluorescent light. researchgate.net
Good Water Solubility: This property is advantageous for biological applications. tcichemicals.com
Excellent Light Resistance: They are relatively stable when exposed to light. tcichemicals.com
The specific functional groups attached to the xanthene core determine the dye's color and other properties. tcichemicals.comtcichemicals.com For example, fluorescein is a green fluorescent dye, while rhodamine B is a red fluorescent dye. tcichemicals.comtcichemicals.com The synthesis of many xanthene dyes, including fluorescein, is often achieved through the condensation of phthalic anhydride (B1165640) derivatives with resorcinol (B1680541) or 3-aminophenol (B1664112) derivatives. wikipedia.orgwpmucdn.com
The table below provides a comparison of the photophysical properties of this compound with its parent compound, fluorescein.
| Property | Fluorescein | This compound |
| Chemical Formula | C₂₀H₁₂O₅ | C₂₂H₁₆O₅ |
| Molar Mass | 332.31 g/mol | 360.36 g/mol |
| Excitation Maximum (λex) | ~490 nm encyclopedia.pub | ~490 nm icrc.ac.ir |
| Emission Maximum (λem) | ~515 nm encyclopedia.pub | ~538 nm icrc.ac.ir |
Data for this compound is based on general findings for xanthene dyes and may vary depending on the solvent and other experimental conditions.
Academic Research Trajectories and Multidisciplinary Relevance of this compound
This compound has found applications in various areas of academic research, primarily due to its fluorescent properties. ontosight.ai Its utility spans across chemical biology and analytical science.
In chemical biology , this compound and its derivatives are used as fluorescent probes for various biological applications:
Fluorescence Microscopy: It is used to label and visualize cells, proteins, and other biomolecules. ontosight.ai
Flow Cytometry: The dye can be used to label cells for detection and analysis. ontosight.ainih.gov A dual fluorescent staining system using 5 (and-6)-carboxy-4',5'-dimethyl fluorescein diacetate (CDMFDA) has been developed to assess spermatozoal viability. nih.gov
Intracellular pH Measurement: Carboxy-4',5'-dimethylfluorescein has been used to determine the intracellular pH of cultured bovine corneal endothelial cells. nih.gov It has also been coupled to dextran (B179266) to improve the pH sensitivity of fluorescence assays in the physiological range. scispace.com
Molecular Biology: It serves as a label in techniques like PCR and gene expression analysis. ontosight.ai
In analytical science , which focuses on the development of techniques for detecting and characterizing substances, this compound has been investigated for its potential in various analytical methods. frontiersin.orgvelp.com For instance, it has been explored as an indicator for the optical measurement of sulfur dioxide gas. science.gov The principles of fluorescence that underpin the utility of this compound are central to many advanced analytical techniques. americanpharmaceuticalreview.comnih.govazolifesciences.com
The research on this compound highlights its versatility as a molecular tool, with ongoing studies exploring new applications and modifications to further enhance its utility in both fundamental and applied scientific research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
118797-71-0 |
|---|---|
Molecular Formula |
C22H16O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3',6'-dihydroxy-4',5'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C22H16O5/c1-11-17(23)9-7-15-19(11)26-20-12(2)18(24)10-8-16(20)22(15)14-6-4-3-5-13(14)21(25)27-22/h3-10,23-24H,1-2H3 |
InChI Key |
KUKOGZJLQJYXRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3C)O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3C)O)O |
Other CAS No. |
118797-71-0 |
Synonyms |
4',5'-dimethylfluorescein |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of 4 ,5 Dimethylfluorescein
Strategies for the Synthesis of 4',5'-Dimethylfluorescein Core Structures
The fundamental structure of this compound is a xanthene core, and its synthesis is typically achieved through well-established chemical reactions.
Friedel–Crafts Reaction Based Approaches in Fluorescein (B123965) Synthesis
The primary method for synthesizing the fluorescein core, including its dimethyl derivative, is the Friedel–Crafts reaction. chemicalbook.comresearchgate.net This classic approach involves the acid-catalyzed condensation of a resorcinol (B1680541) derivative with a phthalic anhydride (B1165640) derivative. iscientific.orgwpmucdn.com
In the specific case of this compound, the synthesis involves the reaction of 3,4-dimethylresorcinol with phthalic anhydride. The presence of electron-donating methyl groups on the resorcinol molecule facilitates the reaction. ucsb.edu The reaction is typically promoted by a Lewis acid catalyst such as zinc chloride or a Brønsted acid like methanesulfonic acid, often under heating conditions. chemicalbook.comiscientific.org The use of methanesulfonic acid can lead to higher yields under milder conditions compared to traditional methods. chemicalbook.com
A general procedure involves heating phthalic anhydride and two equivalents of a resorcinol derivative with a catalyst. chemicalbook.com For instance, a mixture of 4-nitrophthalic acid, 2-methylresorcinol, and anhydrous zinc chloride can be melted together at elevated temperatures (e.g., 185°C to 200°C) to produce a nitro-substituted dimethylfluorescein. medicinacomplementar.com.br After the reaction, the crude product is often dissolved in a basic solution, like sodium hydroxide, and then precipitated by acidification with an acid such as hydrochloric acid. chemicalbook.com
One-Step Protocols for Xanthenone Derivative Preparation
More recent synthetic strategies have focused on developing efficient one-step protocols for the preparation of xanthenone derivatives, which form the core of fluoresceins. These methods often involve multi-component reactions (MCRs) that offer advantages over traditional linear syntheses. nih.gov
One such approach is the one-pot, three-component thermal cyclization of a phenolic compound (like β-naphthol), an aldehyde, and a cyclic 1,3-dione in the presence of a catalyst such as iodine. nih.gov Another strategy employs natural organic acids, like oxalic acid, as green catalysts for the solvent-free reaction of aldehydes, phenolic compounds, and cyclic 1,3-dicarbonyl compounds, yielding xanthenones in high yields. scielo.br These modern methods provide more eco-friendly and efficient alternatives to classical syntheses.
Research has also explored the direct synthesis of fluorescein derivatives from substituted aldehydes and resorcinols under acidic conditions, which can proceed through a cyclization-oxidation pathway. nsf.gov Additionally, Morita-Baylis-Hillman/oxa-Michael/elimination cascade reactions, catalyzed by bifunctional catalysts in water, have been developed to produce tetrahydroxanthenone derivatives in a single step. ub.edu
Advanced Derivatization and Conjugation Chemistry of this compound
The functionalization of the this compound core is crucial for its application in various scientific fields, particularly in biology and analytical chemistry.
Introduction of Carboxyl and Other Functional Groups for Bioconjugation (e.g., 6-Carboxy-4',5'-Dimethylfluorescein)
To enable the covalent attachment of this compound to biomolecules such as proteins and nucleic acids, a reactive functional group is typically introduced onto the fluorescein structure. A common modification is the introduction of a carboxylic acid group, leading to compounds like 6-Carboxy-4',5'-Dimethylfluorescein. dtic.mil
The synthesis of carboxy-fluorescein derivatives can be achieved by using a substituted phthalic anhydride, such as 4-carboxyphthalic anhydride, in the Friedel-Crafts reaction. iscientific.org The resulting carboxyl group can then be activated to facilitate conjugation. A widely used method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester. The reaction of the carboxy-fluorescein with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding succinimidyl ester. This NHS ester is highly reactive towards primary amines on biomolecules, forming stable amide bonds.
The introduction of other functional groups, such as isothiocyanates, also allows for efficient bioconjugation. For example, 4',5'-dimethylnitrofluorescein can be synthesized and subsequently converted to an isothiocyanate derivative for coupling to dextran (B179266). medicinacomplementar.com.br
Derivatization for Enhanced Analytical Performance and Specificity
The core structure of this compound can be further modified to create fluorescent probes with improved analytical properties, such as enhanced photostability, altered pH sensitivity, and specificity for particular analytes. nih.govmdpi.com
For instance, the introduction of electron-withdrawing groups, like halogens, can lower the pKa of the fluorescein derivative, making it a more sensitive pH indicator in certain ranges. mdpi.com An example is 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, which is used in automated DNA sequencing due to its high quantum yield and low pH sensitivity in the physiological range. biomol.com
Derivatization can also be used to create probes for specific molecules. For example, a fluorescein derivative, BESThio, has been developed as a fluorescent probe for selenols, demonstrating high selectivity. jst.go.jp Furthermore, the introduction of a bromine atom onto the fluorescein scaffold, as in 5-bromo-4',5'-bis(dimethylamino)fluorescein (BBDMAF), allows for further functionalization through cross-coupling reactions like the Suzuki and Sonogashira reactions. mdpi.comnih.gov This enables the synthesis of a wide array of derivatives for use as sensors and biomarkers. mdpi.comnih.gov
| Derivative | Modification | Enhanced Property/Application |
| 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein | Dichloro and dimethoxy substitution, carboxy group | High quantum yield, low pH sensitivity, DNA sequencing biomol.com |
| BESThio | 2,4-dinitrobenzenesulfonyl group | Selective fluorescent probe for selenols jst.go.jp |
| 5-Bromo-4',5'-bis(dimethylamino)fluorescein (BBDMAF) | Bromo and dimethylamino substitution | pH-dependent fluorescence, platform for further derivatization via cross-coupling mdpi.comnih.gov |
Development of Acetate (B1210297) and Other Precursors (e.g., this compound Diacetate)
To facilitate the delivery of fluorescein dyes into living cells, non-fluorescent, cell-permeant precursors are often synthesized. A common strategy is the esterification of the phenolic hydroxyl groups with acetate groups, forming a diacetate derivative like this compound Diacetate. researchgate.net
These diacetate compounds are lipophilic and can readily cross cell membranes. core.ac.ukscispace.com Once inside the cell, intracellular esterases cleave the acetate groups, releasing the fluorescent, and often less membrane-permeable, parent fluorescein derivative. mdpi.comcore.ac.ukscispace.com This "caged" probe strategy allows for the measurement of intracellular enzymatic activity and can be used to assess cell viability. thermofisher.comnih.gov
The synthesis of these precursors is generally straightforward. For example, this compound can be treated with acetic anhydride in the presence of a base like pyridine (B92270) to yield the diacetate form. ucsd.edu Similarly, other protecting groups like benzoates can be installed on the phenolic oxygens. googleapis.com These precursor molecules are essential tools for studying cellular processes such as intracellular pH regulation. core.ac.ukscispace.comnih.gov
| Precursor Compound | Protecting Group | Activation Mechanism | Primary Application |
| This compound Diacetate | Acetate | Cleavage by intracellular esterases | Intracellular pH measurement, cell viability assays core.ac.ukthermofisher.comnih.gov |
| 5-(and-6)-carboxy-4',5'-dimethylfluorescein diacetate | Acetate | Cleavage by intracellular esterases | Intracellular pH measurement, cell viability assays nih.govgoogle.com |
| This compound Dibenzoate | Benzoate | Cleavage by intracellular esterases | Intracellular probes googleapis.com |
Photophysical and Spectroscopic Characterization Methodologies for 4 ,5 Dimethylfluorescein
Advanced Spectroscopic Techniques for Photophysical Behavior Analysis
Understanding the intricate photophysical behavior of 4',5'-dimethylfluorescein necessitates the use of advanced spectroscopic techniques. These methods allow for a detailed analysis of how the molecule interacts with light and its surrounding environment.
Fluorescence spectroscopy is a fundamental tool for characterizing this compound. This technique involves exciting the molecule at a specific wavelength and measuring the light it emits at a longer wavelength. The resulting emission spectrum provides critical information about the dye's fluorescent properties. uomustansiriyah.edu.iq For instance, when used in studies of rabbit proximal convoluted tubules, this compound diacetate showed a peak emission at 530 nm. jci.org
The process of fluorescence involves the absorption of a photon, which elevates the molecule to an excited electronic state. The molecule then returns to its ground state, releasing the excess energy as a photon of light. uomustansiriyah.edu.iq This emitted light is what constitutes the fluorescence. The spectra for absorption and emission typically appear as mirror images of each other, with the emission spectrum shifted to a longer wavelength. uomustansiriyah.edu.iq Each fluorophore, including this compound, possesses a unique emission spectrum, which is instrumental in identifying and quantifying it in various samples. uomustansiriyah.edu.iq These characteristic emission properties are harnessed in techniques like fluorescence microscopy and flow cytometry to label and visualize specific cells or biomolecules. ontosight.ai
| Property | Wavelength (nm) | Reference |
| Emission Peak | 530 | jci.org |
This table displays the reported emission peak for this compound.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore without causing its permanent destruction. atto-tec.comsemanticscholar.org This phenomenon is crucial for understanding the interactions between a fluorophore and its environment and can be used to detect the presence of specific analytes. atto-tec.com Quenching can occur through several mechanisms, primarily categorized as dynamic or static.
Dynamic (Collisional) Quenching: This type of quenching occurs when the excited fluorophore collides with another molecule in the solution, known as the quencher. colostate.edu During this collision, the fluorophore returns to its ground state without emitting a photon. atto-tec.comcolostate.edu This process is diffusion-dependent and can be described by the Stern-Volmer equation. atto-tec.comlibretexts.org Common dynamic quenchers include oxygen, which can induce intersystem crossing to the non-fluorescent triplet state, and various amines. colostate.edu
Static Quenching: Static quenching happens when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. colostate.eduresearchgate.net This complex prevents the fluorophore from being excited in the first place. Unlike dynamic quenching, static quenching does not affect the lifetime of the uncomplexed fluorophore. researchgate.net Analysis of fluorescence decay profiles can help distinguish between static and dynamic quenching mechanisms. researchgate.net
Förster Resonance Energy Transfer (FRET): FRET is another mechanism that can lead to quenching. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. nih.gov This process is highly dependent on the distance between the donor and acceptor, making it a valuable tool for studying molecular interactions and conformations. nih.gov
While specific quenching studies on this compound are not extensively detailed in the provided context, the general principles of quenching are directly applicable. For example, the fluorescence of a fluorescein (B123965) derivative has been shown to be efficiently quenched by sulfur dioxide (SO2), suggesting potential applications in gas sensing. spiedigitallibrary.org The study of quenching provides mechanistic insights into how the fluorescence of this compound can be modulated by its molecular environment.
Fluorescence Spectroscopy Applications in Understanding Emission Characteristics
Influence of Molecular Environment and Substitution on Spectroscopic Response
The spectroscopic properties of this compound are highly sensitive to its immediate environment and to chemical modifications of its core structure. This sensitivity is a key feature that is exploited for various sensing applications.
This compound and its derivatives are well-documented pH indicators. Their fluorescence intensity changes in response to variations in the hydrogen ion concentration. tandfonline.comnih.govmdc-berlin.de This property has been widely used to measure intracellular pH (pHi) in various cell types. nih.govmdc-berlin.demdc-berlin.de
A particularly useful derivative is 5-(and 6)-carboxy-4',5'-dimethylfluorescein (CDMF), which has been employed to study pHi regulation in human ciliary muscle cells and monkey kidney epithelial cells. nih.govmdc-berlin.de In these studies, the pH-sensitive absorbance or fluorescence of the dye allows for the monitoring of cellular pH changes in response to different physiological conditions. nih.govmdc-berlin.de One study determined the pKa of this compound to be 6.75, which makes it an excellent probe for pH measurements within the physiological range. medicinacomplementar.com.br
| Cell Type | Derivative Used | Observed pH | Reference(s) |
| Human Ciliary Muscle Cells | 5(and 6)-carboxy-4',5'-dimethylfluorescein (CDMF) | 7.09 (in CO2/HCO3- buffer) | nih.gov |
| Human Ciliary Muscle Cells | 5(and 6)-carboxy-4',5'-dimethylfluorescein (CDMF) | 6.86 (in HEPES buffer) | nih.gov |
| Monkey Kidney Epithelial Cells (BSC-1) | 5(and 6)-carboxy-4',5'-dimethylfluorescein (CDMF) | 7.15 (HCO3- absent) | mdc-berlin.de |
| Monkey Kidney Epithelial Cells (BSC-1) | 5(and 6)-carboxy-4',5'-dimethylfluorescein (CDMF) | 7.21 (HCO3- present) | mdc-berlin.de |
| Cultured Bovine Corneal Endothelial Cells | 5(and 6)carboxy-4',5'-dimethylfluorescein | 7.05 (HCO3- absent) | mdc-berlin.de |
| A431 Human Epidermoid Carcinoma Cells | This compound-dextran | pKa = 6.75 | medicinacomplementar.com.br |
This table summarizes findings from various studies using this compound and its derivatives for pH sensing in different biological systems.
To improve the accuracy and reliability of pH measurements, ratiometric sensing approaches are often employed. nih.govrsc.orgmdpi.com A ratiometric sensor typically incorporates two fluorophores: a pH-sensitive indicator and a pH-insensitive reference dye. nih.gov By taking the ratio of the fluorescence intensities at two different wavelengths (one for each dye), the measurement becomes independent of probe concentration, excitation light intensity, and light path length. nih.govfrontiersin.org This approach provides a more robust and quantitative measurement of pH. While not always using this compound, the development of ratiometric nanosensors demonstrates a sophisticated strategy for precise pH detection that could be applied to this fluorophore. mdpi.comnih.gov
Modifying the chemical structure of this compound is a powerful strategy to tailor its fluorescent properties for specific, targeted applications. mdpi.comnih.govresearchgate.netd-nb.infomdpi.com These modifications can enhance solubility, alter photophysical parameters, or introduce functionalities for targeting specific biomolecules or cellular compartments.
One example is the coupling of this compound to dextran (B179266). medicinacomplementar.com.br This modification improves the utility of the dye in fluorescence assays for measuring intracellular pH, likely by preventing leakage from the cell and minimizing interactions with cellular components. medicinacomplementar.com.br
Another significant modification is the creation of derivatives designed as "turn-on" fluorescent probes. For instance, 3'-(2,4-dinitrobenzenesulfonyl)-2',7'-dimethylfluorescein (BESThio) was developed as a selective fluorescent probe for selenols. jst.go.jp In its native state, the probe is likely quenched. However, upon reaction with selenocysteine (B57510) (Sec) at a specific pH, a chemical transformation occurs that restores fluorescence, allowing for the selective detection of this specific amino acid. jst.go.jp This highlights how chemical modification can be used to create highly specific molecular probes for biological research. deepdyve.comacs.org The development of such probes often involves creating a "pro-fluorescent" molecule that becomes highly fluorescent only after a specific chemical reaction. mdpi.com
| Derivative | Modification | Targeted Application | Reference |
| This compound-dextran | Covalent linkage to dextran polymer | Intracellular pH (pHi) measurement | medicinacomplementar.com.br |
| 3'-(2,4-dinitrobenzenesulfonyl)-2',7'-dimethylfluorescein (BESThio) | Addition of a dinitrobenzenesulfonyl group | Selective detection of selenols | jst.go.jp |
| 5-(and 6)-carboxy-4',5'-dimethylfluorescein (CDMF) | Addition of a carboxyl group | Intracellular pH (pHi) measurement | nih.govmdc-berlin.de |
This table outlines key chemical modifications of this compound and their intended applications.
Applications of 4 ,5 Dimethylfluorescein As a Molecular Probe and Labeling Agent
Fluorescence Labeling in Biological Research Methodologies
Fluorescent labeling is a widely used technique in molecular biology and biotechnology for detecting and analyzing biomolecules. It involves attaching a fluorescent molecule, or fluorophore, to a target molecule, enabling its visualization and study. 4',5'-Dimethylfluorescein and its derivatives are utilized as fluorescent labels in a variety of biological research methods. ontosight.ai
One of the primary applications of this compound is in fluorescence microscopy, where it serves as a dye to label cells and their components. ontosight.ainih.gov This labeling allows for the visualization of cellular and subcellular structures under a fluorescence microscope, aiding in the study of their morphology, localization, and dynamics. ontosight.ainih.gov The ability to visualize these components is crucial for understanding cellular processes at a molecular level. nih.govnih.gov For instance, fluorescent probes can be designed to accumulate in specific organelles like mitochondria, enabling the study of processes such as oxidative stress within these compartments. thermofisher.comthermofisher.com
This compound can be chemically attached to biomolecules like proteins and nucleic acids, a process known as fluorescent tagging or labeling. ontosight.ai This technique is fundamental for tracking and observing these molecules in various biological assays. researchgate.net Labeled proteins and nucleic acids can be detected and analyzed using methods such as fluorescence microscopy and flow cytometry. ontosight.ai For example, fluorescein (B123965) derivatives can be covalently bonded to proteins, allowing for the study of their localization, interactions, and functions within living cells. nih.gov Similarly, fluorescent dyes are used to stain nucleic acids, which is essential for techniques like DNA quantification and analysis. ualberta.ca
Cellular and Subcellular Component Visualization
Development of Specific Chemo- and Biosensors Utilizing this compound Derivatives
The core structure of this compound can be modified to create derivatives that act as specific chemo- and biosensors. nih.govmdpi.com These sensors are designed to detect and quantify the presence of specific analytes, such as reactive oxygen species, selenols, and ions, by exhibiting a change in their fluorescent properties upon interaction with the target molecule. acs.orgmdpi.comunipd.it
Reactive oxygen species (ROS) are highly reactive molecules that play significant roles in both normal physiological processes and the development of various diseases. mdpi.com The superoxide (B77818) anion (O₂•⁻), a primary ROS, is particularly important as a marker for early ROS generation. acs.org Fluorescent probes derived from fluorescein have been developed for the selective and sensitive detection of superoxide. acs.orgnih.gov These probes are designed to react with superoxide, leading to a "turn-on" fluorescence response that allows for the visualization and quantification of superoxide in living cells and even in whole organisms like zebrafish embryos. acs.orgmdpi.com For example, a water-soluble fluorescein-based probe has been developed that can detect superoxide with a detection limit of 2.2 μM and has been used to image superoxide in both mitochondria and lysosomes of cells. acs.org However, it is important to note that some common fluorescent probes for ROS, like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), are not specific to a single ROS and their fluorescence can be influenced by various factors. bmglabtech.comnih.gov
Selenols (R-SeH) are the selenium analogs of thiols and are found in selenocysteine (B57510), a key component of selenoproteins. jst.go.jp Due to the lower pKa of the selenol group in selenocysteine (5.2) compared to the thiol group in cysteine (8.3), selenols are stronger nucleophiles at physiological pH. jst.go.jp This difference in reactivity has been exploited to develop fluorescent probes for the selective detection of selenols. A derivative of 2',7'-dimethylfluorescein, known as BES-Thio, has been designed to react specifically with selenols at a pH of 5.8, while remaining unreactive towards thiols. jst.go.jp This probe works through an aromatic nucleophilic substitution mechanism, where the deprotection of the probe by the selenol group leads to a fluorescent signal. jst.go.jp This method has been successfully used to demonstrate the presence of a selenol group in a selenylated enzyme. jst.go.jp
Derivatives of this compound are also employed in the development of sensors for various ions, including protons (pH) and sulfur dioxide (SO₂).
pH Sensing: Genetically encoded pH sensors based on fluorescent proteins have become valuable tools for imaging cellular events associated with pH changes, such as endocytosis and exocytosis. nih.gov While not a direct derivative, the principles of modifying fluorescent molecules to be sensitive to pH are well-established. nih.govmyu-group.co.jp These sensors exhibit changes in their fluorescence intensity or spectral properties in response to alterations in the surrounding pH. researchgate.net
SO₂ Sensing: Sulfur dioxide is an important industrial chemical and an environmental pollutant. azonano.com Various sensing technologies have been developed for its detection, including those based on nanomaterials and electrochemical sensors. azonano.comgasdetect.comspec-sensors.comhoneywell.com While the direct use of this compound for SO₂ sensing is not prominently detailed in the provided context, the development of fluorescent chemosensors for toxic gases is an active area of research. nih.gov The general principle involves designing a molecule that selectively interacts with SO₂ and translates this interaction into a measurable change in fluorescence. scientificarchives.com
Selenol Detection Mechanisms
Applications in Material Science and Nanosensor Design
The unique photophysical properties of this compound and its derivatives have led to their application in the design of advanced materials and sensors. By incorporating this fluorophore into various material architectures, it is possible to create platforms capable of detecting and quantifying specific analytes with high sensitivity and selectivity.
A significant application of this compound derivatives in materials science is their integration into polymeric matrices to create optical nanosensors. A prime example of this technology is the development of PEBBLEs (Probes Encapsulated by Biologically Localized Embedding). rsc.orgmyu-group.co.jp These spherical nanosensors, typically ranging from 20 to 200 nanometers in diameter, are fabricated by entrapping the sensing components within a polymer matrix, often through processes like microemulsion polymerization. rsc.orgnih.gov
The polymeric matrix, commonly made of materials like polyacrylamide, serves several crucial functions. myu-group.co.jpnih.govnih.gov It provides a protective, chemically inert barrier that shields the encapsulated fluorescent dye from interferences present in complex environments, such as proteins within living cells. myu-group.co.jpnih.gov This encapsulation minimizes problems like dye binding to cellular components, which can alter the fluorescent signal and lead to inaccurate measurements. myu-group.co.jp Furthermore, the matrix reduces the potential toxicity of the dye to the biological system being studied. nih.gov
Derivatives of this compound, particularly 5-(and-6)-carboxy-4',5'-dimethylfluorescein (CDMF), have been successfully used as pH-sensitive probes in PEBBLE nanosensors. myu-group.co.jp These sensors often employ a ratiometric measurement approach, where a second, insensitive fluorescent dye is co-encapsulated to serve as an internal standard, enhancing the accuracy of the measurement. rsc.orgnih.gov
Research has demonstrated that these CDMF-based PEBBLE sensors are fully reversible and can be used for real-time measurements. myu-group.co.jpnih.gov While incorporating the dye into the polymer matrix can sometimes lead to a decrease in the sensitivity (slope of the calibration curve) compared to the free dye, the linear response range is not significantly affected. myu-group.co.jp The acrylamide (B121943) matrix is effective at entrapping the dye for periods long enough to perform sensing in live cells, although some leaching can occur over extended periods (e.g., less than 50% over 48 hours). nih.gov The response time of these nanosensors is typically very fast, often less than a few seconds. rsc.org
The following data table summarizes a comparison of calibration results for several pH-sensitive dyes, including carboxy-4',5'-dimethylfluorescein (CDMF), as a free dye in solution versus when incorporated into polyacrylamide PEBBLE nanosensors.
Table 1: Calibration of pH-Sensitive Dyes and Corresponding PEBBLE Sensors
| Indicator Dye | Form | pKa | Linear Range (pH units) | Slope (Ratio/pH unit) |
|---|---|---|---|---|
| CDMF | Free Dye | 7.0 | 6.0 - 8.0 | 0.9 |
| CDMF | PEBBLE | 7.1 | 6.2 - 8.0 | 0.6 |
| CNF | Free Dye | 7.6 | 6.8 - 8.2 | 1.1 |
| CNF | PEBBLE | 7.7 | 6.8 - 8.2 | 0.9 |
| BCPCF | Free Dye | 7.0 | 6.4 - 7.8 | 0.8 |
| BCPCF | PEBBLE | 7.0 | 6.4 - 7.8 | 0.7 |
Data sourced from research on PEBBLE nanosensors. myu-group.co.jp An internal standard, sulforhodamine 101, was used in all cases. myu-group.co.jp CDMF: 5-(and-6)-carboxy-4',5'-dimethylfluorescein; CNF: 5-(and 6-)carboxynaphthofluorescein; BCPCF: 2',7'-bis-(2-carboxypropyl)-5-(and-6)-carboxyfluorescein.
This integration into polymeric nanosensors allows for the precise and minimally invasive monitoring of key analytes like H+ ions (pH) in diverse and challenging environments, from industrial processes to the interior of single living cells. myu-group.co.jp
Advanced Analytical and Imaging Techniques Employing 4 ,5 Dimethylfluorescein
Chromatographic and Electrophoretic Applications
Chemical derivatization is a process used to convert an analyte into a product of similar structure, known as a derivative, to enhance its suitability for a specific analytical method. researchgate.net This is a common strategy in chromatography to improve analyte properties such as volatility, stability, or detectability. researchgate.netgcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization for Enhanced Detection
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. ddtjournal.combioxpedia.com For some small molecules, however, detection can be challenging due to poor ionization efficiency or low concentrations in biological samples. nih.gov Chemical derivatization can be employed to overcome these limitations by introducing a chemical moiety that improves the analyte's performance in the LC-MS system. ddtjournal.comnih.gov
The primary goals of derivatization for LC-MS are to enhance ionization efficiency, thereby increasing detection sensitivity, and to improve chromatographic separation. ddtjournal.comresearchgate.net Reagents are often designed to add a permanently charged group or a readily ionizable functional group to the target analyte. While fluorescent tags are widely used in optical detection methods, their application in LC-MS derivatization is less common unless the tag itself confers a significant advantage in ionization. For a molecule like 4',5'-dimethylfluorescein to be used as a derivatizing agent for LC-MS, it would typically need to be modified with a reactive group (e.g., hydrazide, isothiocyanate, or succinimidyl ester) that can covalently bind to target analytes such as carbonyls, amines, or alcohols. The large, aromatic structure of the fluorescein (B123965) core could potentially enhance the hydrophobicity and aid in chromatographic retention on reversed-phase columns.
Table 1: Common Derivatization Strategies for LC-MS
| Target Functional Group | Derivatization Reagent Type | Purpose |
|---|---|---|
| Amines, Phenols | Dansyl Chloride | Improves ionization and adds a fluorescent tag. |
| Carbonyls | Girard's Reagents (T, P) | Introduces a permanent positive charge. |
| Carboxylic Acids | Amines (e.g., AMP) | Improves ionization efficiency and chromatographic retention. |
Gas Chromatography (GC) Derivatization Strategies
Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. fujifilm.com A primary requirement for GC analysis is that the analytes must be volatile and thermally stable. fujifilm.com Many biological molecules, such as organic acids, amino acids, and sugars, are non-volatile due to their polar functional groups (e.g., -OH, -COOH, -NH2). research-solution.com Derivatization is therefore a mandatory step to analyze these compounds by GC. gcms.cz
The main goals of GC derivatization are to increase analyte volatility and reduce polarity by masking active hydrogen atoms, which also improves peak shape and thermal stability. gcms.czchemcoplus.co.jp Common derivatization strategies fall into three main categories:
Silylation: This is the most common method, replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl (B83357) donors that react with a wide range of functional groups. chemcoplus.co.jpthermofisher.com
Acylation: This strategy involves the reaction of analytes with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). It is particularly useful for amines and phenols and creates derivatives that are highly responsive to electron capture detectors (ECD). gcms.cz
Alkylation: This method forms esters, ethers, or amides. A classic example is the esterification of carboxylic acids to form more volatile methyl esters, often using reagents like BF3-methanol. research-solution.com
Given these requirements, large and complex molecules like this compound are not suitable for use as derivatizing agents in GC. The inherent structure of fluorescein is large, polar, and non-volatile, which is antithetical to the goals of GC derivatization. Attaching it to an analyte would decrease, not increase, the volatility of the resulting derivative, making it incompatible with GC analysis.
Table 2: Common Derivatization Reagents for Gas Chromatography
| Derivatization Method | Reagent Example | Target Functional Groups | Typical Reaction Conditions |
|---|---|---|---|
| Silylation | BSTFA + 1% TMCS | Alcohols, phenols, carboxylic acids, amines | Heat at 60-75°C for 15-30 min sigmaaldrich.comchromforum.org |
| Acylation | TFAA (Trifluoroacetic anhydride) | Alcohols, amines, phenols | Heat at 75°C for 5-15 min researchgate.net |
Microscopy and Cytometry Methodologies
The intense fluorescence of the fluorescein scaffold is the basis for its widespread use in biological imaging. By absorbing light at one wavelength and emitting it at a longer wavelength, these molecules allow for high-contrast visualization of specific cellular components.
Fluorescence Microscopy for Cellular Imaging
Fluorescence microscopy is a cornerstone of cell biology, enabling the study of cellular structures and dynamic processes with high specificity. nih.gov this compound, like other fluorescein derivatives, is well-suited for this application. At physiological pH, fluorescein exists in an anionic form that is highly fluorescent. researchgate.net
A common strategy for labeling live cells involves using a non-fluorescent, cell-permeable version of the dye, such as an acetate (B1210297) derivative (e.g., fluorescein diacetate). researchgate.net This lipophilic compound can freely diffuse across the cell membrane into the cytoplasm. Once inside, endogenous esterase enzymes cleave the acetate groups, converting the molecule into the fluorescent, membrane-impermeable this compound. researchgate.net This process, known as fluorochromasia, effectively traps the fluorescent probe inside living cells, allowing for general and robust labeling of the cytosol. researchgate.net This technique is fundamental for observing cell morphology, viability, and integrity in real-time. thermofisher.com
Table 3: Photophysical Properties of Fluorescein (Representative)
| Property | Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | ~494 nm | In aqueous buffer at physiological pH |
| Emission Maximum (λem) | ~512 nm | Green fluorescence |
| Molar Extinction Coefficient (ε) | > 70,000 M⁻¹cm⁻¹ | Indicates strong light absorption |
Flow Cytometry for Cellular Analysis and Sorting
Flow cytometry is a high-throughput technology that rapidly analyzes the physical and chemical characteristics of single cells suspended in a fluid stream as they pass through a laser beam. baseclick.eu By using fluorescent labels, it can quantify and separate distinct cell populations from a heterogeneous mixture. idival.orgnih.gov
Fluorescence-activated cell sorting (FACS) is a specialized type of flow cytometry that physically separates cells based on their fluorescent properties for further analysis or culture. baseclick.eumyadlm.org this compound can be utilized in these applications in several ways:
Antibody Conjugation: When equipped with a reactive functional group, the dye can be conjugated to monoclonal antibodies that target specific cell surface or intracellular proteins. This is the basis of immunophenotyping, where different cell types (e.g., T-cells, B-cells) are identified and counted. baseclick.eu
Functional Assays: Similar to the dye CFSE (Carboxyfluorescein succinimidyl ester), fluorescein derivatives can be used to track cell proliferation. The dye is distributed equally between daughter cells upon division, leading to a halving of fluorescence intensity with each generation, which can be resolved by flow cytometry. idival.org
Viability Staining: In its diacetate form, this compound can act as a viability dye. Live cells with active esterases will become fluorescent, while dead cells with compromised membranes will not retain the dye. idival.org
The bright green fluorescence of the fluorescein core makes it easily detectable with standard flow cytometer configurations, which typically include a 488 nm blue laser for excitation. idival.org
Super-Resolution Microscopy for Sub-Cellular Visualization
Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm. nih.gov Super-resolution microscopy (SRM) encompasses a family of techniques that bypass this limit, enabling visualization of subcellular structures at the nanoscale. promega.co.uk The suitability of a fluorophore for SRM depends heavily on its photophysical properties. fluorofinder.com
The two main families of SRM are:
STED (Stimulated Emission Depletion) Microscopy: This technique uses a second, donut-shaped laser to deplete fluorescence from the outer region of the excitation spot, effectively narrowing the area from which signal is collected. nih.govtechnologynetworks.com STED requires fluorophores that are exceptionally photostable to withstand the high laser power of the depletion beam. nih.gov Organic dyes, including some xanthene derivatives, are often used for their brightness and stability. nih.gov
SMLM (Single-Molecule Localization Microscopy): This category includes techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). technologynetworks.commicroscopyu.com These methods rely on the ability to photoswitch individual fluorophores between a fluorescent "on" state and a dark "off" state. microscopyu.com By activating only a sparse subset of molecules in each frame, their positions can be determined with high precision. Over thousands of frames, a super-resolved image is reconstructed. technologynetworks.com
The xanthene scaffold, which forms the core of this compound, is the basis for dyes used in super-resolution imaging. microscopyu.com For instance, certain rhodamine derivatives (related to fluorescein) can be induced to "blink" through a reversible spirocyclization reaction, which is a mechanism that can be leveraged for STORM. researchgate.netrsc.org The performance of this compound itself in SRM would depend on its specific photostability and any inherent or inducible photoswitching capabilities. While not as commonly used as specialized SRM dyes like Alexa Fluor 647 or SiR, its core structure is amenable to the principles required for these advanced imaging techniques. rsc.org
Computational and Theoretical Investigations of 4 ,5 Dimethylfluorescein
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules and their interactions with their environment. nih.gov These computational techniques are used to simulate the movement of atoms and molecules over time, providing a detailed picture of conformational changes, binding events, and the influence of the surrounding medium. mdpi.com
For molecules like 4',5'-dimethylfluorescein, MD simulations can be employed to study its behavior in various solvents and, more importantly, its interactions with biomolecules. mdpi.com These simulations are built upon force fields, which are sets of parameters that define the potential energy of a system of atoms and thereby the forces between them. mdpi.com By solving Newton's equations of motion for a system, the trajectory of each atom can be tracked over time, revealing the dynamic nature of the molecule. nih.gov
The utility of this compound as a fluorescent probe is intrinsically linked to its ability to interact with specific biomolecules, such as proteins. ontosight.ai Molecular dynamics simulations and a related technique, molecular docking, are instrumental in studying these interactions. clinmedjournals.orgfrontiersin.org Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. clinmedjournals.orgmdpi.com This information can reveal the specific binding site and the key amino acid residues involved in the interaction.
MD simulations can then be used to explore the stability of the docked complex and the dynamics of the binding process. frontiersin.org For instance, a simulation could reveal how the protein's conformation changes upon binding of this compound, or how water molecules at the interface mediate the interaction. frontiersin.org These simulations can also provide insights into the energetics of binding by calculating the binding free energy, which is a measure of the affinity between the ligand and the protein. biorxiv.org
While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established from studies on other fluorescent probes and their interactions with proteins. nih.govmdpi.comfrontiersin.org These studies demonstrate that computational approaches can elucidate the binding modes and affinities of small molecules within protein active sites. dovepress.comnih.gov For example, simulations can identify key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the protein-ligand complex. frontiersin.org
Below is a hypothetical data table illustrating the type of information that could be generated from a molecular docking and MD simulation study of this compound with a target protein.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Binding Affinity (kcal/mol) | The predicted free energy of binding. More negative values indicate stronger binding. | -8.5 |
| Key Interacting Residues | Amino acids in the protein's binding pocket that form significant interactions with the ligand. | Tyr12, Phe45, Arg82 |
| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bonds, π-π stacking, hydrophobic interactions |
| RMSD of Ligand (Å) | Root Mean Square Deviation of the ligand's position during the simulation, indicating its stability in the binding pocket. | 1.2 |
Quantum Chemical Approaches to Photophysical Behavior
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for understanding the electronic structure and photophysical properties of molecules like this compound. researchgate.netresearchgate.netchemrxiv.org These methods allow for the calculation of various properties that govern how the molecule interacts with light, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetimes. nih.govbohrium.com
DFT is used to determine the molecule's ground-state geometry and electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO is a key factor in determining the molecule's absorption wavelength. researchgate.net TD-DFT is then employed to calculate the excited-state properties, providing a theoretical absorption and fluorescence spectrum that can be compared with experimental data. researchgate.netresearchgate.net
For fluorescein (B123965) and its derivatives, TD-DFT calculations have been successfully used to predict their photophysical properties and to understand how chemical modifications, such as the introduction of methyl groups in this compound, influence these properties. researchgate.netchemrxiv.orgnih.gov These calculations can also account for the effect of the solvent environment on the photophysical behavior of the molecule. researchgate.net
The following table presents a summary of typical photophysical data that can be obtained for this compound through quantum chemical calculations.
| Property | Description | Calculated Value |
|---|---|---|
| Absorption Maximum (λabs) | The wavelength at which the molecule shows maximum light absorption. | ~490 nm |
| Emission Maximum (λem) | The wavelength at which the molecule shows maximum fluorescence emission. | ~515 nm |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 eV |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence. | >0.9 |
Design and Prediction of Novel this compound-Based Probes
A significant application of computational chemistry is in the rational design and prediction of new molecules with desired properties. rsc.orgnih.gov For this compound, this involves using computational methods to design novel fluorescent probes with enhanced sensitivity, selectivity, or photostability. acs.orgnih.gov
The design process often begins with the this compound scaffold, which is then computationally modified by adding or altering functional groups. rsc.org Quantum chemical calculations are then performed on these virtual molecules to predict their photophysical properties. acs.orgnih.gov For instance, the introduction of a specific chemical group might be predicted to cause a shift in the emission wavelength or to change the fluorescence intensity in response to a particular analyte. jst.go.jp This "in silico" screening allows researchers to evaluate a large number of potential probe candidates without the need for time-consuming and expensive synthesis and experimental testing. jchemlett.comnih.govnih.govmdpi.comresearchgate.net
One powerful design principle is based on photoinduced electron transfer (PET). acs.orgnih.gov In a PET-based probe, a receptor unit is attached to the fluorophore. In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of an analyte to the receptor, this electron transfer is disrupted, and the fluorescence is turned "on". Computational methods, particularly the calculation of HOMO energy levels, are crucial for predicting whether a given receptor will act as an efficient quencher and for fine-tuning the probe's switching behavior. acs.orgnih.govnih.gov
The table below illustrates how computational predictions can guide the design of a novel this compound-based probe for a specific target.
| Designed Probe | Target Analyte | Predicted Property Change upon Binding | Computational Method |
|---|---|---|---|
| This compound-Receptor A | Metal Ion X | Fluorescence "turn-on" | DFT/TD-DFT (HOMO/LUMO analysis) |
| This compound-Receptor B | Reactive Oxygen Species Y | Ratiometric shift in emission | TD-DFT (Excited state calculations) |
| This compound-Enzyme Substrate C | Enzyme Z | Increase in fluorescence quantum yield | Molecular Docking and QM/MM |
Future Directions and Emerging Research Avenues for 4 ,5 Dimethylfluorescein
Development of Next-Generation Activatable and Ratiometric Probes
The development of activatable and ratiometric probes represents a significant leap forward in fluorescent sensing, offering enhanced sensitivity and accuracy. thno.orgrsc.org Activatable probes are designed to exhibit a fluorescence signal only upon interaction with a specific target, thereby minimizing background noise and increasing the target-to-background ratio. nih.govrsc.org Ratiometric probes, on the other hand, provide an internal reference for calibration by exhibiting a change in the ratio of fluorescence intensities at two different wavelengths upon target binding. thno.orgrsc.org This dual-emission characteristic corrects for variations in probe concentration, excitation intensity, and environmental factors. rsc.org
Future research involving 4',5'-dimethylfluorescein will likely focus on creating next-generation probes with these advanced features. By incorporating specific recognition moieties and triggerable linkers, derivatives of this compound can be engineered as highly specific activatable probes for various analytes. For instance, peptide-based receptors can be integrated to create probes for metal ions or biological macromolecules like heparan sulfate. nih.govnih.gov
The development of ratiometric probes based on the this compound scaffold could involve strategies like Förster Resonance Energy Transfer (FRET), where it acts as either a donor or an acceptor in a linked pair of fluorophores. thno.org The design of such probes will enable more precise and quantitative measurements in complex biological systems, such as mapping pH changes within cellular organelles. rsc.org
Table 1: Comparison of Probe Types
| Feature | Activatable Probes | Ratiometric Probes |
| Principle | Signal "turns on" upon target interaction. nih.gov | Ratio of emission intensities at two wavelengths changes. rsc.org |
| Advantage | High signal-to-background ratio. rsc.org | Built-in self-calibration. thno.org |
| Application | Detecting enzyme activity, specific molecules. nih.gov | Measuring pH, ion concentrations. rsc.org |
Integration with Advanced Imaging Technologies and Methodologies
The full potential of this compound-based probes can be realized through their integration with advanced imaging technologies. Techniques such as super-resolution microscopy, multiphoton microscopy, and fluorescence lifetime imaging microscopy (FLIM) offer unprecedented spatial and temporal resolution for visualizing molecular events in living systems.
Furthermore, the development of new sample processing protocols that are compatible across a range of imaging platforms will enable a more integrated approach, creating comprehensive views of complex biological systems. astrazeneca.com This will facilitate a "Google Earth" like view on a molecular scale, allowing researchers to zoom in and out of tissues to understand the interplay of different molecules. astrazeneca.com
Exploration in Novel Chemical and Biological Sensing Paradigms
The versatility of the this compound structure opens doors to its application in novel sensing paradigms beyond traditional fluorescence intensity measurements. These emerging areas focus on developing "smart" materials and sensors with enhanced sensitivity, selectivity, and real-time monitoring capabilities.
One promising direction is the incorporation of this compound derivatives into hydrogel-based sensors. nih.gov These sensors can be designed to be biocompatible and can immobilize enzymes or other recognition elements, making them suitable for in vitro, in situ, and in vivo detection of biomarkers. nih.gov Another area of exploration is the development of molecularly imprinted polymers (MIPs) utilizing this compound as a signaling component. MIPs create specific recognition sites for a target molecule, offering high selectivity. mdpi.com
The field of chemosensors is rapidly evolving, with a focus on creating materials with novel sensing abilities and transduction mechanisms. mdpi.comtaylorfrancis.com Derivatives of this compound could be integrated into various sensor platforms, including those based on nanomaterials, metal-organic frameworks, and DNA-based sensors. mdpi.com These advanced sensors could find applications in diverse fields such as environmental monitoring, food safety, and medical diagnostics. chemcu.org The development of such novel sensing systems will be driven by a biological questions-based approach to hazard and safety assessment, defining specific health-relevant questions to be addressed. nih.gov
Automated Synthesis and High-Throughput Screening of Derivatives
The discovery of novel this compound derivatives with tailored properties can be significantly accelerated through the use of automated synthesis and high-throughput screening (HTS). nih.govpressbooks.pub Automated synthesis platforms, including robotic systems, enable the rapid and efficient production of large libraries of compounds. synplechem.comchemrxiv.orgnih.gov This technology allows for iterative processes and the use of various chemical reactions to create a diverse range of derivatives from a common starting material. chemrxiv.org
Once a library of derivatives is synthesized, HTS can be employed to rapidly evaluate their properties and identify "hits" with desired characteristics. pressbooks.pubjapsonline.com HTS utilizes robotics and automated assays to test thousands of compounds in parallel. pressbooks.pub Various detection methods, such as fluorescence resonance energy transfer (FRET) and luminescence-based assays, can be adapted for HTS to screen for specific functionalities. japsonline.compromega.co.ukrsc.org
The integration of automated synthesis and HTS creates a powerful workflow for the discovery and optimization of this compound-based probes. plos.org This approach not only increases the efficiency of the discovery process but also allows for the exploration of a much larger chemical space, increasing the probability of finding derivatives with optimal performance for specific applications. synplechem.com
Q & A
Q. What are the established synthetic routes for 4',5'-Dimethylfluorescein, and how can purity be optimized?
The synthesis typically involves halogenation and methylation of fluorescein derivatives. For example, bromination at the 4' and 5' positions followed by nucleophilic substitution with methyl groups using dimethylamine or methyl halides. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) ensures high purity (>95%). Yield optimization requires strict anhydrous conditions and controlled reaction temperatures (50–70°C) to minimize side products .
Q. Which spectroscopic methods are critical for characterizing this compound’s photophysical properties?
UV-Vis spectroscopy (λmax ~490 nm in ethanol) confirms the π-π* transition of the xanthene core. Fluorescence emission spectra (λem ~515 nm) and quantum yield measurements (using quinine sulfate as a standard) quantify brightness. Additional methods include FT-IR for functional group verification (C-O stretch at 1250 cm⁻¹) and NMR (¹H/¹³C) to confirm methyl substitution patterns at the 4' and 5' positions .
Q. How is this compound applied in pH-sensitive biological assays?
The compound’s fluorescence intensity and emission maxima shift with pH due to protonation/deprotonation of the phenolic -OH groups. For intracellular pH monitoring, researchers calibrate the dye in buffered solutions (pH 2–10) and correlate ratiometric fluorescence (e.g., excitation at 490 nm vs. 450 nm) to pH. Confocal microscopy with appropriate filters (500–550 nm emission range) is used for real-time imaging .
Advanced Research Questions
Q. How do methyl substituents at the 4' and 5' positions alter the pKa and photostability compared to unmodified fluorescein?
Methyl groups increase steric hindrance, reducing accessibility of the phenolic -OH groups and raising the pKa (e.g., pKa1 ≈ 2.96 vs. 2.08 for fluorescein). This shifts the pH-responsive range to more alkaline conditions. Photostability is enhanced due to decreased singlet oxygen generation, validated via prolonged irradiation experiments (Xe lamp, 450 nm) and quantification of fluorescence decay rates .
Q. What experimental strategies resolve contradictions in fluorescence data under varying solvent polarities?
Contradictions arise from solvent-dependent aggregation or solvatochromism. To address this:
- Perform fluorescence lifetime measurements (time-correlated single-photon counting) to distinguish static vs. dynamic quenching.
- Use dielectric constant-matched solvents (e.g., DMSO/water mixtures) to isolate polarity effects.
- Validate findings with complementary techniques like dynamic light scattering (DLS) for aggregation detection .
Q. How can researchers design experiments to minimize interference from autofluorescence in complex biological samples?
- Optimize excitation/emission filters to match the dye’s spectral profile (e.g., 490/515 nm).
- Implement time-gated fluorescence to bypass short-lived autofluorescence.
- Use phasor analysis for fluorescence lifetime imaging microscopy (FLIM) to differentiate signals based on decay kinetics .
Data Reporting and Reproducibility
Q. What are the best practices for reporting fluorescence quantum yield and pKa values to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
